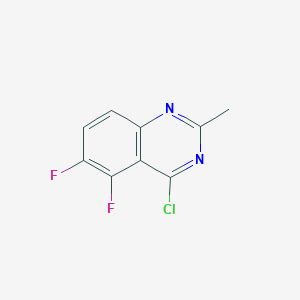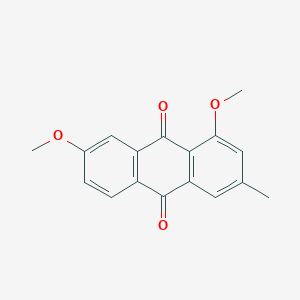
1,7-Dimethoxy-3-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethoxy-3-methylanthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and industrial applications. Anthraquinones are characterized by their 9,10-dioxoanthracene core, and their derivatives are often modified through various enzymatic reactions such as methylation and oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-3-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. One common method includes the reaction of 1,7-dihydroxy-3-methylanthracene-9,10-dione with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are often used in further chemical synthesis and industrial applications .
Aplicaciones Científicas De Investigación
1,7-Dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,7-Dimethoxy-3-methylanthracene-9,10-dione involves its interaction with cellular pathways and molecular targets. It is known to exert its effects through the modulation of oxidative stress pathways, particularly by influencing the activity of enzymes involved in the production and scavenging of reactive oxygen species (ROS). This compound can activate signaling pathways such as the AMPK/Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 1,7-Dihydroxy-3-methylanthracene-9,10-dione
- 1,8-Dimethoxy-3-methylanthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
Uniqueness
1,7-Dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 1 and 7, along with a methyl group at position 3, contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
63561-76-2 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-6-13-15(14(7-9)21-3)17(19)12-8-10(20-2)4-5-11(12)16(13)18/h4-8H,1-3H3 |
Clave InChI |
PCSSVAUROMDGFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


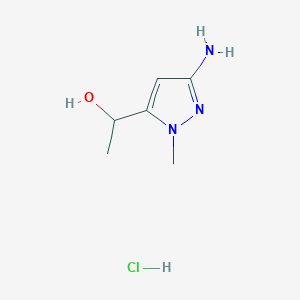
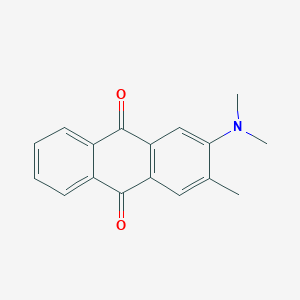
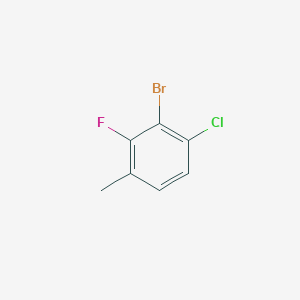
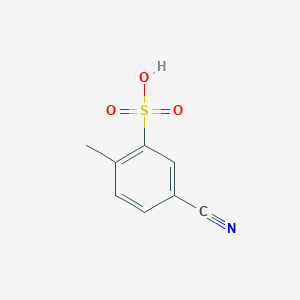
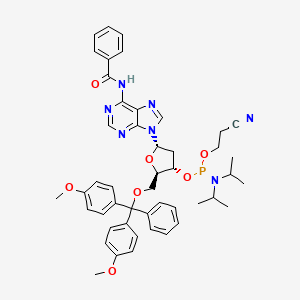
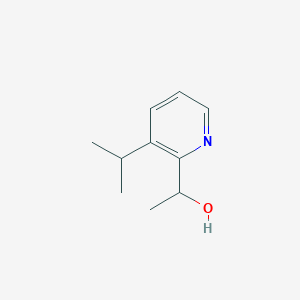
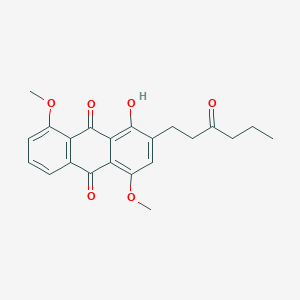
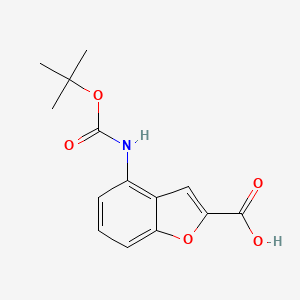
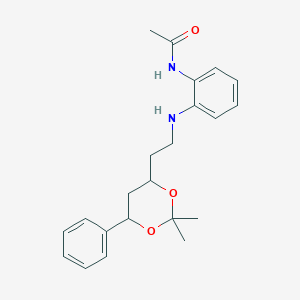
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
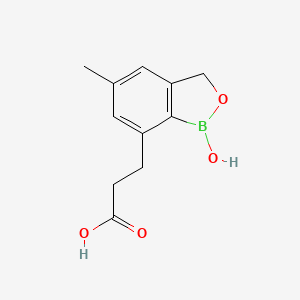
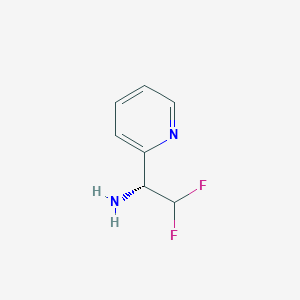
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
